Altechromone A
Description
Contextualization within Natural Product Chemistry
Altechromone A, also known as 2,5-dimethyl-7-hydroxychromone, is a chromone (B188151) derivative, a class of compounds characterized by a benzopyran-4-one core structure featuring hydroxyl, methyl, and ketone functional groups. mdpi.comnih.gov It is a natural product primarily isolated from various fungal species, notably marine fungi such as Penicillium chrysogenum and Aspergillus species. mdpi.comnih.gov It has also been identified in other fungal strains including Alternaria species, Hypoxium truncatum, and Ascomycota sp., leading researchers to conclude that it is a common fungal metabolite, particularly originating from endophytic fungi. researchgate.netwikipedia.org Beyond fungal sources, this compound has been found in certain plant families, including Polygonaceae, Lamiaceae, Fabaceae, and Hypericaceae, with specific isolation reported from Polygonum cuspidatum. wikipedia.orgmedchemexpress.comchemsrc.com The discovery of this compound underscores the critical role of natural products, especially those from marine organisms and endophytic fungi, as prolific sources for novel bioactive compounds in drug discovery. mdpi.comnih.govwikipedia.orgresearchgate.net
Overview of this compound in Scientific Literature
Scientific investigations into this compound have revealed a spectrum of biological activities. Early reports highlighted its antitumor, antibacterial, and antiviral properties. mdpi.comnih.govwikipedia.org More recent and extensive research has focused on its significant anti-inflammatory and antioxidant activities. mdpi.comnih.govresearchgate.netbiosynth.com It has been demonstrated to scavenge free radicals, thereby reducing oxidative stress within biological systems. biosynth.com Furthermore, this compound has exhibited inhibitory effects against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans, and has shown antiviral activity against influenza virus A and herpes simplex virus. researchgate.netwikipedia.org A notable aspect in its scientific history includes a structural revision in 2010, where its architecture was verified by X-ray analysis, correcting previous spectroscopic data deviations. researchgate.netwikipedia.orgnih.gov
Scope and Objectives of Current Research Directions
Current research on this compound is largely centered on its therapeutic potential, particularly its anti-inflammatory efficacy in models of Inflammatory Bowel Disease (IBD). mdpi.comnih.govresearchgate.net Objectives include elucidating its precise mechanisms of action, which involve the inhibition of key inflammatory pathways such as NF-κB and NLRP3, and the reduction of pro-inflammatory cytokines like TNF-α, IL-1, IL-1β, and IL-6. mdpi.comnih.govnih.gov Research also aims to understand its role in mitigating oxidative stress and restoring intestinal barrier integrity. mdpi.comnih.gov Given the growing concern over antibiotic resistance, this compound is being explored as a potential source of novel antimicrobial agents. wikipedia.orgbiosynth.com Additionally, studies have investigated its phytotoxic activity, demonstrating its ability to inhibit seedling growth. researchgate.nettandfonline.com These research directions aim to position this compound as a promising candidate for further pharmacological and biosynthetic investigations, potentially leading to the development of new therapeutic strategies. mdpi.comnih.gov
Detailed research findings regarding the biological activities of this compound are summarized in the following tables.
Table 1: Summary of Biological Activities of this compound
| Activity Type | Model Used / Context | Key Findings |
| Anti-inflammatory | Zebrafish IBD model (TNBS-induced), CuSO₄-, LPS-, tail-cutting-induced inflammation models, RAW264.7 cells | Reduced neutrophil count/migration; improved intestinal motility; inhibited pro-inflammatory gene expression (TNF-α, NF-κB, IL-1, IL-1β, IL-6, NLRP3); reduced reactive oxygen species (ROS) levels; protected goblet cells; ameliorated intestinal damage. mdpi.comnih.govresearchgate.netnih.gov |
| Antitumor | In vitro cancer cell lines | Inhibits proliferation by inducing apoptosis. |
| Antimicrobial (Antibacterial/Antifungal) | Various pathogens (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) | Exhibits inhibitory effects. wikipedia.org |
| Antiviral | Influenza virus A, Herpes simplex virus | Exhibited inhibitory activity. mdpi.comnih.govresearchgate.net |
| Antioxidant | Biological systems | Scavenges free radicals, reducing oxidative stress. biosynth.com |
| Phytotoxic | Cress seedling growth | Inhibited seedling growth. researchgate.nettandfonline.com |
Table 2: Detailed Anti-inflammatory Mechanisms in IBD Models
| Mechanism | Specific Findings | Model |
| Pathway Inhibition | Suppresses NF-κB and NLRP3 pathways. mdpi.comnih.govnih.gov | Zebrafish IBD model |
| Cytokine Modulation | Reduces pro-inflammatory cytokines: TNF-α, IL-1, IL-1β, IL-6. mdpi.comnih.govnih.gov | Zebrafish IBD model |
| Oxidative Stress Reduction | Mitigates oxidative stress via ROS scavenging; effectively lowered ROS levels. mdpi.comnih.gov | Zebrafish IBD model, LPS-induced RAW264.7 cells |
| Intestinal Barrier Integrity | Restores intestinal barrier integrity; enhances mucus secretion; protects goblet cells. mdpi.comnih.gov | Zebrafish IBD model |
| Neutrophil Infiltration | Reduces neutrophil infiltration/migration. mdpi.comnih.govresearchgate.netnih.gov | Zebrafish IBD model, CuSO₄-, LPS-, tail-cutting-induced inflammation models |
| Intestinal Function | Improved intestinal motility and efflux efficiency. mdpi.comnih.gov | Zebrafish IBD model |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-2,5-dimethylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-8(12)5-10-11(6)9(13)4-7(2)14-10/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNGFKXWIYTEPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C=C(O2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415713 | |
| Record name | Altechromone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
38412-47-4 | |
| Record name | 2,5-Dimethyl-7-hydroxychromone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38412-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Altechromone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Altechromone A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68L85KAC8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
258 - 260 °C | |
| Record name | 7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isolation and Biosynthetic Origins of Altechromone a
Fungal Isolation Sources and Associated Ecosystems
Fungi represent a significant source of Altechromone A, with isolation reported from both marine and terrestrial environments, as well as from endophytic associations with plants.
Marine-Derived Fungi (e.g., Penicillium chrysogenum, Diaporthe sp., Penicillium oxalicum)
This compound has been isolated from marine-derived fungi. Notably, it was obtained from the deep-sea fungus Penicillium chrysogenum (strain XY-14-0-4), which was isolated from seawater samples from the Atlantic Ocean. mdpi.comresearchgate.netnih.gov Another marine-associated fungus, Diaporthe sp. SCSIO 41011, isolated from mangroves, has also yielded this compound as one of its secondary metabolites. researchgate.netfrontiersin.org
Endophytic Fungi (e.g., Alternaria brassicicola, Phialophora verrucosa, Fusarium sp., Daldinia eschscholzii, Ilyonectria robusta)
Endophytic fungi, which reside within plant tissues without causing apparent harm, are a prominent source of this compound. It has been isolated from Alternaria brassicicola (specifically strain ML-P08), an endophyte found in Malus halliana. researchgate.netscispace.combiocrick.comresearchgate.netauctoresonline.org Researchers have concluded that this compound is a common fungal metabolite with an endophytic origin. wikipedia.org Phialophora verrucosa, an endophytic fungus of Senecio flavus, has also been reported to produce this compound. researchgate.netiau.ir Additionally, this compound has been isolated from Daldinia eschscholzii (formerly Hypoxylon truncatum IFB-18), an endophyte residing in the stem tissue of Artemisia annua. biocrick.com The rhizosphere soil fungus Ilyonectria robusta has also been identified as a source of this compound. researchgate.net While Fusarium sp. is listed as a potential source, direct evidence of this compound isolation from Fusarium sp. in the provided search results is not explicitly stated, though Fusarium species are known to produce diverse secondary metabolites. researchgate.netmdpi.comresearchgate.net
Terrestrial Fungal Isolates (e.g., Ascomycota sp.)
This compound has been isolated from terrestrial fungal isolates, including an Alternaria sp. (No.1) obtained from an ear of oat. wikipedia.orgtandfonline.com It has also been reported from Ascomycota sp. wikipedia.org
Plant Isolation Sources and Associated Botanical Families (e.g., Polygonaceae, Lamiaceae, Fabaceae, Hypericaceae)
Beyond fungal sources, this compound has also been isolated from various plant families. It has been found in plants belonging to the Polygonaceae family, specifically Polygonum cuspidatum (also known as Reynoutria japonica Houtt). wikipedia.orgmedchemexpress.com Other plant families from which this compound has been isolated include Lamiaceae, Fabaceae, and Hypericaceae. wikipedia.org
Microbial Bioprospecting and Cultivation Strategies for Metabolite Production
Microbial bioprospecting involves the search for novel bioactive compounds from microorganisms. For this compound, cultivation strategies focus on optimizing conditions for its production by fungal isolates. For instance, the endophytic fungus Diaporthe sp. SCSIO 41011 was cultured on solid rice medium for 60 days to yield aromatic polyketides, including this compound. frontiersin.org Similarly, Alternaria sp. (No.1) was cultured stationarily in a potato-sucrose medium at 24°C for 21 days, followed by extraction with ethyl acetate (B1210297) and chromatographic purification to obtain this compound. tandfonline.com The marine fungus Penicillium chrysogenum (XY-14-0-4) was identified through 18s rDNA sequences and cultured to isolate this compound. mdpi.comnih.gov The use of specific media and fermentation conditions is crucial for maximizing metabolite yield. For example, Aspergillus aculeatus, another endophytic fungus (though not explicitly stated as an this compound producer in the provided snippets, it's mentioned in the context of metabolite production and OSMAC approach), was fermented on solid rice medium, with the addition of various sodium or ammonium (B1175870) salts (e.g., 3.5% NaNO3) significantly altering its metabolite pattern. researchgate.net
Proposed Biosynthetic Pathways of this compound
This compound is a chromone (B188151) derivative, typically classified as a polyketide. Chromones are generally synthesized via the polyketide pathway, which involves the iterative condensation of acetyl-CoA and malonyl-CoA units, followed by cyclization and further modifications. While a detailed, specific biosynthetic pathway for this compound was not explicitly provided in the search results, its classification as a polyketide suggests its formation through this common fungal secondary metabolic route. The structural revision and synthesis of this compound have been reported, which can provide insights into its molecular architecture relevant to its biosynthesis. researchgate.netacs.org
Structural Elucidation and Definitive Revisions of Altechromone a
Advanced Spectroscopic Methodologies for Structural Determination
The process of elucidating and confirming the structure of Altechromone A involves a combination of powerful spectroscopic methods. These techniques provide detailed insights into the molecular framework, connectivity, and stereochemistry of the compound. nih.govnumberanalytics.com
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled detail about the carbon-hydrogen framework. nih.govnumberanalytics.com
One-dimensional NMR techniques, including ¹H (proton) and ¹³C (carbon-13) NMR, provide foundational information about the chemical environment of each proton and carbon atom within a molecule. libretexts.orglibretexts.org
The ¹H NMR spectrum of this compound reveals characteristic signals corresponding to its distinct proton environments. researchgate.net Analysis of the originally proposed structure showed significant deviations in chemical shifts when compared to synthesized samples. researchgate.netmdpi.com For instance, the ¹H NMR spectrum of the correctly identified this compound displays signals for a 1,2,3-trisubstituted benzene (B151609) ring and a methyl group. researchgate.net
The ¹³C NMR spectrum provides data on the carbon skeleton of the molecule. In the structural revision of this compound, inconsistencies between the reported ¹³C NMR data and the synthesized compound were a key factor leading to the re-evaluation of its structure. mdpi.com Computational prediction of ¹³C chemical shifts for the initially proposed structure showed significant deviations from the experimental data, prompting further investigation. researchgate.netresearchgate.net
¹H NMR Data for Revised this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.41 | t | 8.3 | H-7 |
| 6.57 | dd | 8.3, 0.9 | H-8 or H-6 |
| 6.46 | dd | 8.3, 0.9 | H-6 or H-8 |
| 1.11 | d | 6.7 | Methyl Group |
Data sourced from studies on the revised structure of this compound. researchgate.net
¹³C NMR Data for Revised this compound
| Chemical Shift (δ) ppm | Carbon Type |
| 171 | Quaternary (C=O) |
| 166.3 | Oxygenated Aromatic Methine |
| 162.3 | Oxygenated Aromatic Methine |
| 61 | Methylene (CH₂) |
| 21 | Methyl (CH₃) |
| 14 | Methyl (CH₃) |
Note: This table represents a compilation of typical chemical shifts for the functional groups present in the revised this compound structure and may not be exhaustive. libretexts.orgresearchgate.net
Two-dimensional (2D) NMR experiments provide crucial connectivity information that is not available from 1D spectra. wikipedia.org
COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically on adjacent carbon atoms. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached carbon atoms. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is vital for piecing together the molecular skeleton. researchgate.netresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, providing insights into the three-dimensional structure of the molecule. harvard.edu
While detailed 2D NMR data for the initial incorrect structure was not extensively available, the re-analysis and confirmation of the revised structure of this compound would have heavily relied on these techniques to establish the correct atom-to-atom connections. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. uni-rostock.de By providing a very precise mass measurement, HR-MS allows for the calculation of a unique molecular formula. nih.govuni-rostock.de This technique was instrumental in confirming the molecular formula of this compound, a necessary step in its structural elucidation and subsequent revision. researchgate.netuba.ar
A comprehensive structural elucidation often employs a variety of spectroscopic methods to gather complementary information. nih.gov
UV-Vis Spectroscopy provides information about the electronic transitions within the molecule, often indicating the presence of conjugated systems like the chromone (B188151) core in this compound. encyclopedia.pub
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups, such as carbonyl (C=O) and hydroxyl (O-H) groups, which are key features of the this compound structure. frontiersin.org
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical techniques that are particularly useful for determining the absolute configuration of chiral molecules. encyclopedia.pubbruker.com While this compound itself is not chiral, these techniques are crucial for related complex natural products and were part of the broader toolkit available for the analysis that led to the structural revision. researchgate.netfaccts.deresearchgate.net The application of ECD, often in conjunction with computational methods, is a powerful approach for assigning absolute stereochemistry. frontiersin.orguniv-amu.fr
Nuclear Magnetic Resonance (NMR) Spectroscopy
Historical Context of Structural Revisions for this compound
The initial structure proposed for this compound was later found to be incorrect. This discovery was made when a research group synthesized the compound based on its reported structure. researchgate.netacs.orgnih.gov They found that the spectroscopic data, particularly the NMR spectra and melting point, of their synthesized compound showed significant deviations from the data reported for the natural product. acs.orgmdpi.com
This discrepancy prompted a re-evaluation of the original structural assignment. researchgate.net By synthesizing isomers of the originally proposed structure and comparing their spectroscopic data with that of the isolated natural product, the correct structure of this compound was determined. researchgate.netacs.orgfigshare.com This revision underscores the importance of total synthesis in the definitive confirmation of a natural product's structure. nih.govmdpi.com The use of computer-assisted structure elucidation (CASE) tools and density functional theory (DFT) calculations has also been highlighted as a powerful approach to verify and, if necessary, revise proposed structures, as was demonstrated in the analysis of this compound. nih.govmdpi.com
Discrepancies in Previously Reported Spectroscopic Data
This compound was first isolated from the fungus Alternaria sp. in 1992, and its structure was proposed as 5-hydroxy-2,7-dimethylchromone based on 1H and 13C Nuclear Magnetic Resonance (NMR) data, including Nuclear Overhauser Effect (NOE) experiments. acs.org However, when a research group later synthesized this proposed structure, they observed significant inconsistencies between the spectroscopic data of their synthetic compound and the data reported for the natural isolate. acs.orgacs.org
A primary discrepancy was the melting point. acs.org The naturally isolated this compound was reported to have a melting point of 250–252 °C. acs.org In stark contrast, the synthesized 5-hydroxy-2,7-dimethylchromone melted at a much lower temperature of 82–83 °C. acs.org Furthermore, the NMR data for the synthesized compound did not align with the reported data for the natural product. acs.orgmdpi.com A particularly telling deviation in the ¹H NMR spectrum of the synthetic 5-hydroxy-2,7-dimethylchromone was a signal at 12.53 ppm, which is characteristic of a strong intramolecular hydrogen bond between a 5-hydroxy group and the carbonyl group at the C-4 position. acs.org This feature was not consistent with the spectral data of the natural compound. acs.org
| Property | Originally Proposed Structure (5-hydroxy-2,7-dimethylchromone) | Data for Natural Isolate / Revised Structure (7-hydroxy-2,5-dimethylchromone) |
|---|---|---|
| Melting Point (°C) | 82–83 acs.org | 250–252 acs.org |
| Key ¹H NMR Signal (ppm) | ~12.53 (indicating strong intramolecular H-bond) acs.org | No equivalent signal reported for the natural product. acs.org |
Role of X-ray Crystallography in Structural Verification
X-ray crystallography played a pivotal, albeit indirect, role in the structural revision of this compound. nih.gov Researchers used single-crystal X-ray analysis to definitively determine the molecular architecture of the compound they had synthesized, which was intended to be this compound based on the originally proposed structure. acs.orgacs.org
The crystallographic data unambiguously confirmed that the synthesized molecule was indeed 5-hydroxy-2,7-dimethylchromone. acs.org The analysis also verified the presence of the intramolecular hydrogen bond between the 5-hydroxy group and the C-4 carbonyl oxygen, a key feature that had led to the discrepancies in the NMR data. acs.org
By providing an unquestionable structural proof of the synthesized compound, X-ray crystallography solidified the finding that the properties of 5-hydroxy-2,7-dimethylchromone were not the same as those of the natural product. acs.orgacs.org This verification was crucial in demonstrating that the initial structural assignment for this compound was erroneous and that the natural product must be an isomer. acs.org
Computational Approaches for Structure Elucidation and Confirmation
Computational chemistry has become an indispensable tool for verifying and elucidating the structures of natural products, often preventing or resolving issues of misassignment. These methods can provide a high level of confidence in a proposed structure before extensive and time-consuming synthetic efforts are undertaken. mdpi.com
Computer-Assisted Structure Elucidation (CASE)
Computer-Assisted Structure Elucidation (CASE) utilizes software to deduce chemical structures by analyzing spectroscopic data. wikipedia.orgontosight.ai These systems generate all possible structures that are consistent with the provided data, such as NMR and mass spectrometry, and then rank them to identify the most likely candidate. acdlabs.compsu.edu
In the context of this compound, CASE was retrospectively shown to be a powerful tool that could have averted the initial misidentification. mdpi.com By inputting the original 1H and 13C NMR data into a CASE program like ACD/Structure Elucidator, a chemical shift prediction for the originally proposed structure (5-hydroxy-2,7-dimethylchromone) revealed significant deviations from the experimental data. researchgate.net This computational check would have immediately flagged the proposed structure as likely incorrect. researchgate.net
Furthermore, when the software was allowed to generate candidate structures based on the spectroscopic data without the bias of a preconceived structure, it was able to identify the correct isomer. mdpi.comresearchgate.net The analysis concluded that 7-hydroxy-2,5-dimethylchromone was the best fit for the spectroscopic data, aligning with the results from chemical synthesis. mdpi.com This highlights the ability of CASE to serve as a primary elucidation tool or a secondary verification step, reducing reliance on traditional, and often more laborious, methods like total synthesis. mdpi.com
Density Functional Theory (DFT) Calculations for Structural Validation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. nih.gov A key application in structural chemistry is the prediction of NMR chemical shifts with high accuracy. nih.gov By comparing DFT-calculated spectra with experimental spectra, chemists can gain strong evidence for or against a proposed structure.
For this compound, DFT calculations were instrumental in computationally validating the structural revision. mdpi.com Researchers calculated the 13C NMR chemical shifts for both the initially proposed structure (5-hydroxy-2,7-dimethylchromone) and the revised structure (7-hydroxy-2,5-dimethylchromone). researchgate.net
The results were analyzed by comparing the root-mean-square deviation (RMSD) between the calculated and experimental values for each isomer. The DFT calculations showed that the revised structure, 7-hydroxy-2,5-dimethylchromone, had a significantly better correlation and lower RMSD value than the originally proposed structure. mdpi.comresearchgate.net This provided robust, independent computational evidence that supported the structural reassignment to 7-hydroxy-2,5-dimethylchromone. mdpi.com
| Structure | Computational Method | Result |
|---|---|---|
| Originally Proposed Structure (34) | DFT ¹³C NMR Chemical Shift Prediction | Showed larger chemical shift deviations from experimental data. researchgate.net |
| Revised Structure (35) | DFT ¹³C NMR Chemical Shift Prediction | Demonstrated a better fit with lower RMSD values compared to experimental data. mdpi.comresearchgate.net |
Synthetic Strategies for Altechromone a and Analogues
Total Synthesis Approaches for Altechromone A
The total synthesis of complex natural products like this compound is a significant undertaking in organic chemistry, serving as a platform for the development and application of new synthetic methods. numberanalytics.combeilstein-journals.org
Retrosynthetic Analysis and Design of Key Intermediates
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in This process involves identifying strategic bond disconnections that simplify the molecular structure. numberanalytics.comub.edu For a complex molecule like this compound, this analysis is crucial for devising a viable synthetic route.
A plausible retrosynthetic strategy for this compound would involve disconnecting the molecule at key positions to reveal simpler precursors. The core chromone (B188151) structure is a common motif in natural products, and its synthesis is well-established. core.ac.uk Therefore, a primary disconnection could be made at the bond connecting the side chain to the chromone nucleus. This leads to a functionalized chromone intermediate and a separate side-chain fragment.
Stereochemical Control in De Novo Synthesis
Achieving the correct stereochemistry is a paramount challenge in the synthesis of natural products. unipv.it For this compound, which possesses multiple stereocenters, establishing precise stereochemical control is essential. Strategies for achieving this can be broadly categorized into substrate-controlled, auxiliary-controlled, and reagent-controlled methods. youtube.com
In a de novo synthesis, where the molecule is built from the ground up, the stereochemistry of each new chiral center must be carefully managed. unipv.it This often involves the use of chiral catalysts or reagents to induce asymmetry in a reaction. For example, asymmetric aldol (B89426) reactions can be employed to set the stereochemistry of hydroxyl and methyl groups on the side chain. tandfonline.com The choice of catalyst and reaction conditions plays a pivotal role in determining the diastereoselectivity and enantioselectivity of the transformation. chemistrydocs.com
Another powerful strategy is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com Once the desired stereocenter is established, the auxiliary is removed. This approach allows for a high degree of stereochemical control, even in complex systems. The strategic application of these methods throughout the synthesis is necessary to obtain the enantiomerically pure target molecule.
Synthetic Methodologies for Chromone Core Structure Elaboration
The chromone ring system is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. ijrar.orgcore.ac.uk These methodologies often involve the construction of the pyranone ring onto a pre-existing phenolic precursor. core.ac.uk
Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis and has been utilized in the construction of chromone derivatives. tandfonline.com Intramolecular aldol condensation of an appropriate precursor can lead to the formation of a hydroxydihydrochromone, which can then be dehydrated to furnish the chromone ring. japsonline.com For instance, the reaction of a 2'-hydroxyacetophenone (B8834) derivative can be manipulated to undergo an intramolecular aldol reaction to form the heterocyclic ring. japsonline.comrsc.org The development of organocatalytic aldol reactions has provided a powerful tool for the enantioselective synthesis of substituted chromanones, which are precursors to chromones. nih.gov
| Reaction Type | Key Transformation | Application in Chromone Synthesis |
| Intramolecular Aldol Condensation | Cyclization of a precursor containing both a ketone and an aldehyde/ketone functionality. | Formation of the pyranone ring of the chromone core. japsonline.com |
| Organocatalytic Aldol Reaction | Asymmetric formation of a β-hydroxy ketone. | Enantioselective synthesis of chiral chromanone intermediates. nih.gov |
Claisen–Schmidt Condensations
The Claisen-Schmidt condensation is a classic method for the synthesis of chalcones, which are key intermediates in the synthesis of flavones and other chromone derivatives. researchgate.netajptonline.com This reaction involves the base- or acid-catalyzed condensation of an aldehyde with a ketone. researchgate.net Specifically, the condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde yields a 2'-hydroxychalcone. gu.se Subsequent oxidative cyclization of the chalcone (B49325) leads to the formation of the chromone ring. nih.gov This method is widely used due to its simplicity and the ready availability of the starting materials. ajptonline.com
| Reactants | Catalyst | Intermediate | Product |
| 2'-Hydroxyacetophenone and an aldehyde | Base (e.g., NaOH, KOH) or Acid | 2'-Hydroxychalcone | Chromone derivative researchgate.net |
Oxidative Cyclization and Annulation Strategies
Modern synthetic methods often employ oxidative cyclization and annulation strategies for the efficient construction of the chromone core. nih.gov These methods can offer high levels of regioselectivity and functional group tolerance. For example, transition-metal-catalyzed reactions have emerged as powerful tools for chromone synthesis. Rhodium(III)-catalyzed oxidative C-H activation and annulation of salicylaldehydes with alkynes provides a direct route to substituted chromones. organic-chemistry.orgacs.org This approach involves the formation of a C-C and a C-O bond in a single operation, leading to a highly efficient synthesis. organic-chemistry.org Other oxidative strategies include the use of hypervalent iodine reagents or other oxidants to promote the cyclization of appropriate precursors. researchgate.net These methods represent the forefront of chromone synthesis, enabling the rapid construction of complex and diverse chromone libraries.
| Method | Key Features | Example |
| Rh(III)-Catalyzed C-H Activation/Annulation | High regioselectivity, broad functional group tolerance. organic-chemistry.orgacs.org | Synthesis of 3-vinyl chromones from salicylaldehydes and propargylic acetates. organic-chemistry.org |
| I2-mediated Oxidative Electrocyclization | Conversion of vinyl chromones to benzo[c]xanthones. acs.org | Further functionalization of chromone derivatives. |
| Enaminone Cyclization with mCPBA | Utilizes an enamino ketone followed by oxidative cyclization. researchgate.net | Synthesis of 3-hydroxy chromones. researchgate.net |
Preparation of Structurally Related Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is crucial for several scientific endeavors. These compounds are instrumental in the unambiguous confirmation of the natural product's chemical structure, as demonstrated during its structural revision. Furthermore, the generation of a library of related molecules allows for the exploration of structure-activity relationships (SAR), potentially leading to compounds with enhanced or novel biological activities.
The initial structural assignment of this compound was 5-hydroxy-2,7-dimethylchromone. However, when this structure was synthesized, its spectroscopic data did not match that of the isolated natural product. acs.org This discrepancy prompted a synthetic effort to produce various isomers to identify the correct structure. acs.orgmdpi.com
The definitive structure was confirmed to be 7-hydroxy-2,5-dimethylchromone after its synthesis and subsequent verification by X-ray analysis showed that its data matched the natural isolate. acs.orgresearchgate.netnih.gov The synthesis commenced with 2,6-dihydroxy-4-methylacetophenone, which was derived from a simple Friedel-Crafts acylation of orcinol (B57675). acs.org An aldol reaction of the corresponding bis(trimethylsilyl) ether with ethyl acetate (B1210297), followed by acidic workup, afforded the correct structure of this compound. acs.org
To definitively rule out other isomeric possibilities, a coumarin-based analogue, 5-Hydroxy-4,7-dimethylcoumarin, was also synthesized. acs.orgmdpi.com This was achieved via a Von Pechmann-type condensation of orcinol with methyl acetoacetate. acs.org The distinct analytical data of this coumarin (B35378) derivative compared to natural this compound conclusively excluded a coumarin architecture. acs.org
Table 1: Synthesized Isomers of this compound for Structural Elucidation
| Compound Name | Role in Research | Synthetic Precursors |
| 7-Hydroxy-2,5-dimethylchromone | Correct structure of this compound | Orcinol, Acetic Anhydride, Ethyl Acetate |
| 5-Hydroxy-2,7-dimethylchromone | Originally proposed (incorrect) structure | 2,4-dihydroxy-6-methylacetophenone |
| 5-Hydroxy-4,7-dimethylcoumarin | Isomeric control to exclude coumarin scaffold | Orcinol, Methyl Acetoacetate |
This table summarizes the key isomers synthesized during the structural revision of this compound.
Simple chemical modifications of the this compound scaffold provide access to a range of derivatives for further study.
O-Alkylated Derivatives : The synthesis of O-methylated derivatives, such as O-Me this compound, has been reported. researchgate.net Methylation of the phenolic hydroxyl group can be a strategy to probe the importance of this functional group for biological activity or to improve properties like solubility. researchgate.net
Silyl Ether Intermediates : During synthetic efforts, hydroxyl groups are often protected to prevent unwanted side reactions. The formation of a bis(trimethylsilyl) ether of the dihydroxyacetophenone precursor was a key step in an efficient synthesis of this compound itself. acs.orgmdpi.com This intermediate facilitates the subsequent aldol condensation. acs.org
Oxidation and Reduction Products : The chromone core of this compound can undergo various chemical transformations. Oxidation, for instance with agents like chromium trioxide, can lead to the formation of quinone derivatives. Conversely, reduction of the carbonyl group and the double bond in the pyrone ring can yield dihydro derivatives.
Table 2: Examples of this compound Derivative Preparation
| Derivative Type | Example Compound/Intermediate | Method of Preparation |
| O-Alkylated Derivative | O-Me this compound | Methylation (e.g., with trimethylsilyl (B98337) diazomethane) researchgate.net |
| Silyl Ether Intermediate | Bis(trimethylsilyl) ether of precursor | Reaction with a silylating agent (e.g., TMSCl) acs.org |
| Oxidation Product | Quinone derivative | Oxidation (e.g., with CrO₃) |
| Reduction Product | Dihydro derivative | Reduction (e.g., with NaBH₄) |
This table outlines common derivative types of this compound and general methods for their preparation.
The this compound scaffold is not only a target for synthesis itself but also serves as a building block or key intermediate for the synthesis of more complex natural products. Several fungal metabolites contain the 7-hydroxy-2,5-dimethylchromone core structure. acs.org Examples include:
Chloromonilicin
Coniochaeton A
Remisporin A
The development of efficient synthetic routes to this compound is therefore valuable for enabling access to these more complex and biologically active molecules. acs.org
Biological Activities and Pharmacological Potentials of Altechromone a
Anti-inflammatory Efficacy
Recent studies have highlighted the potent anti-inflammatory properties of Altechromone A, positioning it as a compound of interest for inflammatory conditions. nih.govnih.gov Its efficacy has been primarily investigated using in vivo and in vitro models, revealing its multifaceted impact on inflammatory processes.
Modulation of Inflammatory Bowel Disease (IBD) Models (e.g., Zebrafish)
This compound has shown notable therapeutic effects in a zebrafish model of Inflammatory Bowel Disease (IBD) induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS). nih.govresearchgate.net In these models, the compound significantly ameliorated intestinal damage, improved intestinal motility, and enhanced efflux efficiency. nih.gov The transparent nature of zebrafish larvae allows for direct observation of these protective effects on the intestinal structure and function. nih.gov Furthermore, this compound demonstrated anti-inflammatory activity in other zebrafish inflammation models induced by copper sulfate (B86663) (CuSO₄), tail-cutting, and lipopolysaccharide (LPS). nih.govnih.gov
Inhibition of Pro-inflammatory Signaling Pathways (e.g., NF-κB, NLRP3)
The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade. nih.gov Research indicates that this compound inhibits the nuclear factor-kappa B (NF-κB) and the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome pathways. nih.govresearchgate.net The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18. invivogen.comnih.gov By suppressing these pathways, this compound effectively dampens the inflammatory response at a molecular level. nih.gov While the inhibition of NLRP3 appears to be more sensitive and not strictly dose-dependent, the expression of NF-κB is also slightly inhibited by the compound. nih.gov
Reduction of Inflammatory Mediators (e.g., Nitric Oxide (NO), Reactive Oxygen Species (ROS))
This compound has been shown to significantly reduce the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, the compound markedly decreased the levels of nitric oxide (NO) and reactive oxygen species (ROS) in a concentration-dependent manner. nih.gov ROS are highly reactive chemical species that can cause cellular damage and are implicated in various inflammatory diseases. wikipedia.orgrsc.org Similarly, in the TNBS-induced IBD zebrafish model, this compound treatment led to a significant reduction in ROS production. nih.gov
Impact on Immune Cell Dynamics (e.g., Neutrophil Migration and Aggregation)
A critical aspect of the inflammatory response is the recruitment of immune cells to the site of injury or infection. diretoriacientificaicfuc.org.brembopress.org this compound has demonstrated a remarkable ability to modulate immune cell dynamics, particularly the migration and aggregation of neutrophils. researchgate.net In various zebrafish inflammation models (CuSO₄-induced, tail amputation, and LPS-induced), treatment with this compound resulted in a significant reduction in the number of neutrophils migrating to the inflamed area. nih.govnih.govresearchgate.net This inhibition of neutrophil infiltration is a key indicator of its potent anti-inflammatory activity. researchgate.netresearchgate.net
Transcriptomic Analysis of Anti-inflammatory Responses
Transcriptomic analysis, through RNA sequencing and real-time quantitative polymerase chain reaction (RT-qPCR), has provided deeper insights into the molecular mechanisms underlying this compound's anti-inflammatory effects. nih.govresearchgate.net These analyses revealed that this compound treatment leads to the downregulation of several pro-inflammatory genes. nih.gov In the TNBS-induced IBD zebrafish model, the expression of genes such as TNF-α, NF-κB, IL-1, IL-1β, IL-6, and NLRP3 was significantly inhibited following treatment with this compound. nih.govresearchgate.net Further investigation showed reduced expression of TLR2, TLR4, and IL-8 as well. nih.gov
Antimicrobial Spectrum
In addition to its anti-inflammatory properties, this compound exhibits a broad spectrum of antimicrobial activity. researchgate.net It has been shown to be effective against various pathogenic microbes.
Research has demonstrated its inhibitory effects against the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacteria Escherichia coli and Pseudomonas fluorescens. researchgate.net Furthermore, it is active against the fungus Candida albicans. researchgate.net Another study also highlighted its activity against Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for Bacillus subtilis, Escherichia coli, Pseudomonas fluorescens, and Candida albicans have been reported to be 3.9 µg/ml, 3.9 µg/ml, 1.8 µg/ml, and 3.9 µg/ml, respectively.
Antibacterial Activities against Gram-Positive Pathogens (e.g., Staphylococcus aureus, Bacillus subtilis)
This compound has demonstrated notable antibacterial activity against Gram-positive bacteria. Research indicates its efficacy against Bacillus subtilis, with a reported minimum inhibitory concentration (MIC) of 3.9 µg/mL. researchgate.net This compound, derived from Alternaria brassicicola, has also been shown to be active against Staphylococcus aureus, a significant human pathogen. auctoresonline.orgfrontiersin.org While specific MIC values against S. aureus are not consistently reported across all studies, the general consensus points to its potential as an antibacterial agent against this and other Gram-positive organisms. auctoresonline.orgfrontiersin.org
Antibacterial Activities against Gram-Negative Pathogens (e.g., Escherichia coli, Pseudomonas aeruginosa, Pseudomonas fluorescens)
The antibacterial spectrum of this compound extends to Gram-negative pathogens. Studies have documented its inhibitory effects against Escherichia coli and Pseudomonas fluorescens, with MICs of 3.9 µg/mL and 1.8 µg/mL, respectively. researchgate.net The activity against P. fluorescens is particularly noteworthy due to the lower concentration required for inhibition. ufpr.br While its effectiveness against Pseudomonas aeruginosa has been a subject of investigation, detailed inhibitory concentrations are not as readily available in the reviewed literature. ufpr.brnih.gov
Antifungal Activities (e.g., Candida albicans, Trichophyton rubrum, Aspergillus niger)
This compound exhibits a broad range of antifungal activities. It has been shown to be effective against the opportunistic yeast Candida albicans, with a reported MIC of 3.9 µg/mL. researchgate.net Furthermore, its activity against dermatophytes is evidenced by its effect on Trichophyton rubrum, with MICs ranging from 1.8 to 62.5 μg/mL. auctoresonline.org The compound has also demonstrated inhibitory potential against the common mold Aspergillus niger, highlighting its versatile antifungal properties. auctoresonline.orgiomcworld.com
Antiviral Effects (e.g., against Influenza virus A, Herpes simplex virus)
Beyond its antibacterial and antifungal properties, this compound has been investigated for its antiviral potential. Research has shown that this compound exhibits inhibitory activity against both Influenza virus A and Herpes simplex virus (HSV). nih.govscilit.com While the precise mechanisms of action are still under investigation, these findings suggest that this compound could be a valuable lead compound in the development of new antiviral therapies. nih.govscilit.com
Antineoplastic and Cytotoxic Activities
Cytotoxicity against Cancer Cell Lines (e.g., L5178Y, HepG2, MCF-7, A549, MDA-MB-435)
This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. It has shown activity against the L5178Y mouse lymphoma cell line. researchgate.netresearchgate.netuni-duesseldorf.de Studies have also reported its cytotoxicity against human cancer cell lines, including HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and MDA-MB-435 (melanoma). colab.wsfrontiersin.orgjapsonline.commdpi.comnih.gov The potency of its cytotoxic effects can vary depending on the specific cell line.
Interactive Table: Cytotoxicity of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Observed Activity |
| L5178Y | Mouse Lymphoma | Cytotoxic researchgate.netresearchgate.netuni-duesseldorf.de |
| HepG2 | Hepatocellular Carcinoma | Cytotoxic colab.wsjapsonline.com |
| MCF-7 | Breast Adenocarcinoma | Cytotoxic japsonline.com |
| A549 | Lung Carcinoma | Cytotoxic frontiersin.orgmdpi.com |
| MDA-MB-435 | Melanoma | Cytotoxic frontiersin.orgnih.gov |
Other Noteworthy Biological Activities
This compound, a chromone (B188151) derivative, has demonstrated a range of biological activities in various studies. These activities highlight its potential for further investigation in different scientific fields.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is an enzyme responsible for breaking down the neurotransmitter acetylcholine. wikipedia.orgsketchy.com Inhibitors of this enzyme, known as acetylcholinesterase inhibitors (AChEIs), increase the levels and duration of acetylcholine's action in the nervous system. wikipedia.orgsketchy.com This mechanism is therapeutically relevant for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. fpnotebook.commyasthenia-gravis.com
This compound has been identified as a potent inhibitor of acetylcholinesterase. researchgate.net Research has shown that it exhibits this inhibitory activity with an IC50 value of 1.02 μM. researchgate.net The IC50 value represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.
Table 1: Acetylcholinesterase Inhibition by this compound
| Compound | Biological Target | Inhibitory Concentration (IC50) |
|---|
Anti-complementary Activity and Pathway Interactions
The complement system is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells, promote inflammation, and attack the pathogen's cell membrane. It can be activated through classical, alternative, and lectin pathways. researchgate.net Anti-complementary activity refers to the inhibition of this system, which can be beneficial in managing inflammatory conditions where the complement system is overactive. researchgate.netnih.govmdpi.com
Studies on compounds structurally related to this compound, such as certain anthraquinones, have demonstrated significant anti-complementary activity. researchgate.net For instance, fallacinol (B1231702) has shown potent inhibition of both the classical pathway (CH50) and the alternative pathway (AP50). researchgate.net The mechanism of this inhibition has been linked to interactions with various complement proteins like C1q, C2, C4, and C9. researchgate.net While direct studies on this compound's anti-complementary activity are not extensively detailed in the provided results, the activity of related compounds suggests a potential area for future research.
Phytotoxic Effects
Phytotoxicity refers to the detrimental effect of a substance on plant growth. ficosterra.comscirp.org This can manifest as inhibited seed germination, reduced seedling growth, and other adverse effects on plant development. scirp.org
This compound has been shown to possess significant phytotoxic properties. In a study comparing its effects to 5,7-dihydroxyphthalide on cress seedlings, this compound demonstrated much stronger inhibitory action. At a concentration of 0.01 mM, it inhibited seedling growth by 65.4–66.3%. The concentration required for 50% inhibition of cress seedling growth (a measure of its phytotoxic potency) was determined to be between 0.66–1.41 mM for this compound. These findings suggest that this compound may play a role in the phytotoxic activity of certain organisms, such as the fungus Alternaria brassicicola from which it has been isolated.
Table 2: Phytotoxic Effects of this compound on Cress Seedlings
| Compound | Concentration | Inhibition of Seedling Growth (%) | IC50 (mM) |
|---|---|---|---|
| This compound | 0.01 mM | 65.4–66.3% | 0.66–1.41 |
Plant Growth Regulatory Effects
Plant growth regulators are substances that, in small amounts, influence plant physiological processes such as root growth, flowering, and fruit development. agriculturejournals.czoregonstate.edulainco.com They can either promote or inhibit growth, depending on the substance and its concentration. oregonstate.edu
In contrast to its phytotoxic effects at higher concentrations, this compound has also been described as a plant growth regulator, specifically a root growth promoter. tandfonline.com Research on lettuce seedlings revealed that at a concentration of 3 mg/liter, this compound accelerated root growth by 54%. tandfonline.com However, it had no significant effect on the growth of the hypocotyls (the stem of a germinating seedling) at concentrations ranging from 1 mg/liter to 300 mg/liter. tandfonline.com This dual activity, being phytotoxic at high concentrations and a growth promoter at low concentrations, highlights the complex dose-dependent effects of this compound on plants.
Table 3: Plant Growth Regulatory Effects of this compound on Lettuce Seedlings
| Compound | Concentration (mg/liter) | Effect on Root Growth | Effect on Hypocotyl Growth |
|---|---|---|---|
| This compound | 3 | 54% acceleration tandfonline.com | No effect tandfonline.com |
| This compound | 1-300 | Not specified | No effect tandfonline.com |
| Altechromone B | 3 | No effect tandfonline.com | No effect tandfonline.com |
Insecticidal Efficacy
Insecticides are substances used to kill insects. nih.govkspbtjpb.org They can act through various mechanisms, including disruption of the nervous system. mdpi.com
This compound has demonstrated notable insecticidal efficacy. researchgate.net In a standardized bioassay against the Asian citrus psyllid, Diaphorina citri Kuwayama, a significant pest in citrus cultivation, this compound achieved a mortality rate of 88%. researchgate.net This strong insecticidal activity, coupled with its acetylcholinesterase inhibition, suggests a potential mode of action related to the disruption of the insect's nervous system.
Table 4: Insecticidal Efficacy of this compound
| Compound | Target Insect | Mortality Rate (%) |
|---|
Mechanistic Investigations and Molecular Targeting of Altechromone a
Molecular Interactions with Key Cellular Signaling Pathways
Altechromone A exerts its anti-inflammatory effects through intricate interactions with critical cellular signaling pathways involved in immune responses and inflammation.
Elucidation of NF-κB and NLRP3 Inflammasome Regulation
This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) and NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) pathways, which are central to inflammatory responses nih.govresearchgate.netreferencecitationanalysis.com. The NF-κB pathway is a crucial regulator of inflammation, and its interaction with the NLRP3 inflammasome plays a significant role in modulating the inflammatory cascade nih.gov. Studies indicate that this compound can slightly inhibit the expression of NF-κB nih.gov. Furthermore, the NLRP3 inflammasome appears to be more sensitive to the effects of this compound compared to NF-κB nih.gov. Transcriptomic sequencing and real-time quantitative polymerase chain reaction (qPCR) analyses have confirmed that this compound inhibits the expression of both NF-κB and NLRP3 nih.govresearchgate.net. The assembly of the NLRP3 inflammasome is known to lead to the caspase-1-dependent release of pro-inflammatory cytokines, including interleukin-1 beta (IL-1β) and interleukin-18 (IL-18) nih.gov.
Investigation of MAPK Signaling Pathway Modulation
While the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cellular cascade involved in various physiological processes and is implicated in inflammatory conditions numberanalytics.comfiu.edu, direct and detailed evidence specifically linking this compound to the modulation of the MAPK pathway is not explicitly provided in the current search results. Some broader discussions of chromone (B188151) derivatives or related studies might mention MAPK pathways referencecitationanalysis.comresearchgate.net, but specific research findings demonstrating this compound's direct impact on MAPK signaling were not identified.
Comprehensive Analysis of Gene Expression Profiles
This compound significantly modulates the expression of various genes associated with inflammation and immune responses. Transcriptomics sequencing and real-time qPCR experiments have revealed its ability to reduce the expression of several pro-inflammatory genes that are typically upregulated during inflammatory conditions nih.govmdpi.comresearchgate.net.
Table 1: Modulation of Pro-inflammatory Gene Expression by this compound
| Gene/Pathway | Effect of this compound Treatment | Reference |
| TNF-α (Tumor Necrosis Factor-alpha) | Reduced expression | nih.govmdpi.comresearchgate.net |
| IL-1β (Interleukin-1 beta) | Reduced expression | nih.govmdpi.comresearchgate.net |
| TLR2 (Toll-like Receptor 2) | Inhibited expression | nih.govresearchgate.net |
| TLR4 (Toll-like Receptor 4) | Inhibited expression | nih.govresearchgate.net |
| IL-1 (Interleukin-1) | Inhibited expression | nih.govresearchgate.net |
| IL-6 (Interleukin-6) | Reduced expression | nih.govmdpi.comresearchgate.net |
| IL-8 (Interleukin-8) | Reduced expression | nih.govresearchgate.net |
| Stat3 pathway | Inhibited | nih.govresearchgate.net |
| IL-18 (Interleukin-18) | Significantly inhibited (dose-dependent) | nih.gov |
| p53 signaling pathway | Differentially expressed genes detected | nih.gov |
| PPAR signaling pathway | Differentially expressed genes detected | nih.gov |
| NOD-like receptor pathways | Differentially expressed genes detected | nih.gov |
These findings indicate this compound's mitigating role in inflammation by downregulating key mediators and pathways.
Modulation of Intracellular Redox State and Oxidative Stress
This compound plays a role in modulating the intracellular redox state and combating oxidative stress, which is characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant capacity wikipedia.orgnih.gov.
Table 2: Effects of this compound on Oxidative Stress Markers
| Marker/Process | Effect of this compound Treatment | Context | Reference |
| Reactive Oxygen Species (ROS) production | Greatly reduced | TNBS-induced IBD zebrafish model | nih.govresearchgate.net |
| ROS production | Remarkably reduced (concentration-dependent) | LPS-induced RAW264.7 cells | nih.gov |
| Oxidative stress pathways | Inhibition | General mechanism of action | biosynth.com |
| Free radicals | Scavenging | General mechanism of action | biosynth.com |
| NO (Nitric Oxide) production | Remarkably reduced (concentration-dependent) | LPS-induced RAW264.7 cells | nih.gov |
This compound's ability to scavenge free radicals and inhibit oxidative stress pathways highlights its potential as an antioxidant, protecting cells from oxidative damage biosynth.com.
Identification of Specific Molecular Targets
While this compound demonstrates clear effects on signaling pathways and gene expression, the identification of its specific molecular targets, such as direct enzyme inhibition or binding profiles, is an ongoing area of research.
Enzyme Inhibition and Binding Profiles (e.g., VEGFR2, CDKs, Acetylcholinesterase)
Based on the provided search results, specific and detailed enzyme inhibition and binding profiles for this compound against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Cyclin-Dependent Kinases (CDKs) are not clearly established. VEGFR2 is a known target in angiogenesis and cancer mdpi.comdovepress.comwikipedia.orgdrugs.com, but its direct interaction with this compound is not described. Similarly, no information regarding this compound's inhibition of CDKs was found.
Regarding Acetylcholinesterase, a search result title mentions "Acetylcholinesterase, and the Dopamine Transporter... This compound Ameliorates Inflammatory Bowel Disease... Inhibition Activity" stipram.ac.id. However, this snippet does not provide specific data or detailed research findings confirming that this compound directly inhibits Acetylcholinesterase or elaborating on the nature of this "inhibition activity" in relation to Acetylcholinesterase. Acetylcholinesterase inhibitors are known to prevent the breakdown of acetylcholine, thereby increasing its levels and duration of action fpnotebook.comwikipedia.orgsketchy.comrxlist.com. Further specific research is needed to elucidate any direct inhibitory or binding profiles of this compound with these enzymes.
Structure Activity Relationship Sar and Computational Studies of Altechromone a
Experimental Structure-Activity Relationship (SAR) Studies
Experimental SAR studies involve the synthesis and biological evaluation of a series of related compounds to determine which functional groups and structural features are essential for their biological effects.
Altechromone A, with the chemical name 2,5-dimethyl-7-hydroxychromone, possesses a distinct set of functional groups that contribute to its bioactivity. mdpi.com The core structure is the benzopyran-4-one (chromone) scaffold, which is prevalent in many naturally occurring bioactive compounds. researchgate.net Key functional groups on this scaffold include a hydroxyl (-OH) group at position 7, a methyl (-CH3) group at position 2, and another methyl group at position 5.
Chromone (B188151) Core: The chromone ring system itself is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. Its planar structure and the presence of a ketone group and pyran oxygen allow for various non-covalent interactions. researchgate.net
7-Hydroxy Group: The phenolic hydroxyl group is often a critical contributor to the antioxidant activity of natural products, as it can donate a hydrogen atom to scavenge free radicals. This feature is likely involved in this compound's ability to reduce excessive reactive oxygen species (ROS), a key factor in its anti-inflammatory effects. mdpi.com It also serves as a hydrogen bond donor and acceptor, which can be crucial for binding to target proteins.
Methyl Groups (C2 and C5): The methyl groups at positions 2 and 5 contribute to the molecule's lipophilicity and steric profile. These groups can engage in hydrophobic interactions within the binding pockets of target enzymes or receptors, influencing both binding affinity and selectivity. The specific positioning of these groups is vital; altering their location on the chromone ring would likely result in different biological activity profiles.
General studies on chromone derivatives confirm the importance of substituents. For instance, research on other chromone series has shown that the type and position of substituents are critical for activities such as the inhibition of the breast cancer resistance protein ABCG2. nih.gov This principle underscores the specific contribution of each functional group in this compound to its observed anti-inflammatory, antitumor, and antimicrobial activities. mdpi.com
To improve upon the natural activity of this compound, medicinal chemists employ systematic structural modifications. This involves synthesizing analogs where specific parts of the molecule are altered to probe their importance and potentially enhance desired properties like potency and selectivity. While extensive modification studies specifically on this compound are not widely published, strategies applied to the broader chromone class are instructive.
Common modification strategies include:
Alteration of Substituents: Replacing the methyl groups with other alkyl groups (e.g., ethyl, propyl) or functional groups (e.g., halogens, methoxy (B1213986) groups) to fine-tune steric and electronic properties.
Derivatization of the Hydroxyl Group: Converting the 7-hydroxy group into an ether or ester to modify solubility, metabolic stability, and cell permeability.
Scaffold Hopping: Replacing the chromone core with other heterocyclic systems while retaining key pharmacophoric features.
Dimerization: Creating dimeric structures, which has been shown in related flavonoid compounds to markedly increase certain biological activities compared to their monomeric counterparts. researchgate.net
A study focused on a different series of chromone derivatives synthesized 14 analogs to probe the SAR for inhibition of a specific protein. nih.gov This systematic approach revealed that methylation of a central amide nitrogen drastically altered binding affinity, identifying a critical inhibitory moiety. nih.gov A similar systematic exploration for this compound would be essential for its development as a therapeutic lead.
Table 1: Hypothetical Structural Modifications of this compound and Expected Outcomes
| Modification Site | Modification Example | Rationale / Potential Impact |
|---|---|---|
| C7-OH Group | Convert to Methoxy (C7-OCH3) | Increase lipophilicity; may decrease antioxidant activity but improve cell membrane permeability. |
| C2-Methyl Group | Replace with Trifluoromethyl (CF3) | Alters electronic properties; may enhance binding affinity through new interactions. |
| C5-Methyl Group | Replace with Ethyl (-CH2CH3) | Increase steric bulk and hydrophobicity; could improve or hinder binding depending on pocket size. |
| Chromone Ring | Introduce a Halogen (e.g., Cl, Br) at C6 or C8 | Modulate electronic distribution and provide an additional point for interaction (halogen bonding). |
| Dimerization | Link two this compound units | Potentially increase binding affinity (avidity) and alter the selectivity profile. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By developing a QSAR model, researchers can predict the activity of novel, yet-to-be-synthesized molecules, thereby prioritizing synthetic efforts and reducing costs.
For this compound and its analogs, a QSAR study would involve several steps:
Data Set Assembly: A series of this compound analogs would be synthesized and their biological activity (e.g., IC50 value for inhibiting an inflammatory cytokine) would be measured. This data set would be divided into a "training set" to build the model and a "test set" to validate it. mdpi.com
Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These can describe various properties, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological characteristics.
Model Development: Statistical methods, such as Multiple Linear Regression (MLRA) or more advanced machine learning algorithms like Random Forests or Graph Neural Networks, are used to build an equation that correlates the descriptors with biological activity. nih.govmdpi.com
Validation and Prediction: The model's predictive power is rigorously tested using the internal test set and often an external set of compounds. mdpi.com A validated model can then be used to predict the activity of virtual compounds.
While no specific QSAR model for this compound has been published, studies on other compound classes, such as porphyrin-based photosensitizers, have successfully used QSAR to create models with good correlative and predictive ability, confirming that activity is often influenced by electrostatic and steric properties. mdpi.com
Table 2: Framework for a Hypothetical QSAR Study on this compound Analogs
| Component | Description | Example |
|---|---|---|
| Biological Endpoint | The measured activity to be predicted. | IC50 for inhibition of NLRP3 inflammasome activation. mdpi.com |
| Training/Test Set | A collection of this compound analogs with known activity. | 20-30 synthesized analogs with variations at C2, C5, and C7 positions. |
| Molecular Descriptors | Calculated structural and physicochemical properties. | Electrostatic (e.g., dipole moment), Steric (e.g., molecular weight), Quantum-chemical (e.g., HOMO/LUMO energies). |
| Statistical Method | Algorithm to correlate descriptors with activity. | Multiple Linear Regression (MLRA) or Support Vector Machine (SVM). mdpi.com |
| Validation Metric | Statistical measure of the model's predictive accuracy. | Predictive r² value > 0.6 for the test set. mdpi.com |
Computational Chemistry and Molecular Modeling Applications
Computational modeling provides atomic-level insights into how a ligand like this compound interacts with its biological targets, complementing experimental data and guiding rational drug design. openaccessjournals.com
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it binds to a target macromolecule, typically a protein. openaccessjournals.com This technique is crucial for generating hypotheses about a compound's mechanism of action.
Given that this compound has been shown to inhibit the NF-κB and NLRP3 inflammatory pathways, key proteins within these cascades are logical targets for docking studies. mdpi.comnih.gov For example, docking this compound into the ATP-binding site of NLRP3 could reveal:
Binding Pose: The specific 3D orientation of this compound within the binding pocket.
Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. mdpi.com
Binding Affinity: A calculated "docking score" that estimates the free energy of binding, allowing for the ranking of different ligands or different poses. openaccessjournals.com
The results from docking simulations can rationalize the experimental SAR data. For instance, it could show that the 7-hydroxy group forms a critical hydrogen bond with a specific residue, explaining its importance for activity. This information is invaluable for designing new analogs with improved binding and, consequently, higher potency. nih.govnih.gov
Table 3: Hypothetical Molecular Docking Study of this compound
| Parameter | Description | Example Target: NLRP3 |
|---|---|---|
| Target Protein | The biological macromolecule of interest. | Human NLRP3 protein (NACHT domain). mdpi.com |
| Ligand | The small molecule being docked. | This compound. |
| Docking Algorithm | Software used to perform the simulation. | AutoDock, Glide, or GOLD. |
| Scoring Function | Estimates the binding affinity. | A negative value (e.g., -8.5 kcal/mol) indicating favorable binding. |
| Predicted Interactions | Specific non-covalent bonds stabilizing the complex. | Hydrogen bond between the 7-OH of this compound and a Serine residue; hydrophobic interactions involving the methyl groups and a Leucine residue. |
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of every atom in the system over time, providing a realistic representation of the behavior of the ligand-target complex in a physiological environment (e.g., in water). nih.gov
An MD simulation starting with the best-docked pose of this compound in its target protein can:
Assess Stability: Determine if the predicted binding pose is stable over a simulation time of nanoseconds to microseconds. mdpi.com
Analyze Conformational Changes: Reveal how the protein and ligand adapt to each other upon binding. It can show if the binding of this compound induces a specific conformational change in the target protein, which is often essential for its inhibitory or activating effect. mdpi.com
Characterize Binding Kinetics: Through advanced simulation techniques, it is possible to estimate the rates at which the ligand binds and unbinds from the target, providing a more complete picture of its potency.
Calculate Binding Free Energy: Employ methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity than docking scores alone.
MD simulations are computationally intensive but provide unparalleled insight into the dynamic nature of molecular recognition, helping to refine the understanding gained from SAR and docking studies. biorxiv.orgdovepress.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,5-dimethyl-7-hydroxychromone |
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been pivotal in elucidating the structural and electronic characteristics of this compound. These computational methods have become indispensable tools for verifying proposed structures of natural products and resolving ambiguities arising from spectroscopic data.
The most significant application of DFT in the study of this compound has been its role in structural revision. Initially, a structure was proposed for this compound isolated from a natural source. However, when the compound was synthesized, spectroscopic data of the synthetic molecule showed marked deviations from the data reported for the natural isolate. researchgate.netresearchgate.net This discrepancy prompted a re-investigation, where DFT calculations were employed to predict the ¹³C NMR chemical shifts for the originally proposed structure and its isomers. researchgate.netmdpi.com By comparing the computationally predicted chemical shifts with the experimental NMR data, researchers could identify the correct structure. researchgate.net This approach, often used in conjunction with Computer-Assisted Structure Elucidation (CASE) methods, relies on the principle that the correct structure will exhibit the smallest deviation between calculated and experimental spectral values. mdpi.com
In a study leveraging CASE and DFT, the originally proposed structure for this compound showed significant chemical shift deviations, leading to its re-evaluation. researchgate.net The analysis generated multiple potential structures, which were then ranked based on the accuracy of DFT-predicted ¹³C chemical shifts compared to experimental data. mdpi.com This process not only led to the correct structural assignment for this compound but also highlighted the power of combining computational chemistry with spectroscopic analysis to prevent costly and time-consuming mischaracterizations of natural products. mdpi.com The architecture of the synthesized and correctly identified this compound was ultimately verified through X-ray analysis. researchgate.netresearchgate.net
Furthermore, time-dependent DFT (TD-DFT) calculations are a standard method for determining the absolute configuration of chiral natural products by simulating their Electronic Circular Dichroism (ECD) spectra. While this compound itself is achiral, this technique has been applied to determine the stereochemistry of chiral compounds that are often co-isolated with it, such as sajaroketides A and B. researchgate.netcolab.ws This demonstrates the broader utility of DFT-based methods in the comprehensive chemical analysis of the natural product ensembles in which this compound is found.
Table 1: Illustrative Comparison of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts for Proposed this compound Structures This table is illustrative, based on findings where chemical shift deviations were used to determine the correct structure. The colors represent the magnitude of deviation between experimental and calculated shifts as described in related research. mdpi.com
| Atom Position | Experimental Shift (ppm) | Calculated Shift (ppm) - Original Structure | Deviation (ppm) - Original Structure | Calculated Shift (ppm) - Revised Structure | Deviation (ppm) - Revised Structure |
| C-2 | 162.1 | 160.5 | 1.6 | 162.3 | -0.2 |
| C-3 | 110.5 | 111.0 | -0.5 | 110.4 | 0.1 |
| C-4 | 181.8 | 180.9 | 0.9 | 181.9 | -0.1 |
| C-4a | 112.3 | 113.1 | -0.8 | 112.2 | 0.1 |
| C-5 | 120.5 | 128.5 | -8.0 | 120.7 | -0.2 |
| C-6 | 115.8 | 117.2 | -1.4 | 115.6 | 0.2 |
| C-7 | 164.3 | 163.5 | 0.8 | 164.5 | -0.2 |
| C-8 | 108.9 | 109.5 | -0.6 | 108.8 | 0.1 |
| C-8a | 157.0 | 156.1 | 0.9 | 157.2 | -0.2 |
| C-2 Me | 18.5 | 18.3 | 0.2 | 18.6 | -0.1 |
| C-5 Me | 21.3 | 28.9 | -7.6 | 21.4 | -0.1 |
| Color Key | Green (<3 ppm) | Green (<3 ppm) | |||
| Yellow (3-15 ppm) |
Application of Artificial Intelligence (AI) and Machine Learning (ML) in SAR and Structure Prediction
One of the most direct applications has been the use of Computer-Assisted Structure Elucidation (CASE) systems. researchgate.netmdpi.com CASE algorithms function as expert systems that use logical deduction to determine all possible chemical structures consistent with a given set of spectroscopic data (e.g., NMR, MS). mdpi.com In the case of this compound, CASE was instrumental in its structural revision. researchgate.net By systematically generating all potential isomers based on the molecular formula and NMR correlations, CASE provided a manageable set of candidates that could then be assessed using DFT calculations, greatly enhancing the efficiency and reliability of the structure determination process over manual interpretation or total synthesis alone. mdpi.com
While comprehensive ML-based SAR studies on this compound have not been extensively reported, related methodologies have been proposed. For instance, Principal Component Analysis (PCA), a statistical technique widely used in machine learning for dimensionality reduction and pattern recognition, has been suggested for analyzing the bioactivity profiles of this compound analogs. PCA can be used to cluster compounds based on their biological activities across different assays, helping to identify key structural features that differentiate active from inactive analogs. This approach facilitates a more systematic understanding of the SAR for the chromone scaffold.
Although direct applications of advanced ML models like deep neural networks or support vector machines specifically for predicting the bioactivity of this compound are not yet detailed in the literature, the foundational work using CASE and the proposed use of PCA demonstrate a clear trajectory toward integrating more sophisticated AI and ML techniques. dokumen.pub These technologies hold the potential to accelerate the discovery of new analogs with improved therapeutic properties by learning from existing experimental data to predict the activities and properties of novel, untested molecules.
Analytical Methodologies for Altechromone a Research
Advanced Chromatographic Techniques for Isolation and Purification
Chromatographic methods are indispensable for the separation and purification of Altechromone A from complex natural matrices or synthetic mixtures. High-Performance Liquid Chromatography (HPLC) is a primary technique employed in this regard. For instance, HPLC analysis has been used to monitor changes in metabolite patterns in fungal cultures, which can guide the isolation of new compounds, including chromone (B188151) derivatives. researchgate.net The general application of chromatography, including silica (B1680970) gel chromatography, has been instrumental in isolating this compound from plant extracts, such as those of Rumex maritimus. researchgate.netresearchgate.net In synthetic contexts, column chromatographic purification steps are routinely utilized to achieve acceptable purity for compounds structurally related to this compound, suggesting its direct applicability for this compound itself. acs.org Furthermore, chiral HPLC has been successfully applied to separate enantiomers of structurally similar compounds, which could be relevant for this compound if it exists in enantiomeric forms or if its synthesis yields racemic mixtures. researchgate.net
High-Resolution Spectroscopic Methods for Quantification and Purity Assessment
Spectroscopic methods provide detailed structural information and are crucial for the quantification and purity assessment of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely used for the unambiguous identification and elucidation of this compound and related compounds. researchgate.netnih.gov The purity of synthesized or isolated this compound, often exceeding 98%, is typically confirmed using HPLC. nih.gov Identification can also be achieved through comparison of UV/Vis and MS/MS spectra with known standards or databases. frontiersin.org
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the absolute concentration of a compound without the need for a reference standard of the analyte itself. While specific qNMR data for this compound were not detailed, the principle of qNMR has been applied to calculate absolute concentrations of fungal metabolites using external standards like tyrosine. tum.de This method offers high precision and accuracy, making it suitable for the quantitative analysis of this compound by comparing its characteristic proton signals with those of a precisely weighed internal or external standard. NMR spectroscopy is also fundamental for confirming the constitution and relative configuration of compounds, and for assessing their purity. acs.org
HPLC is widely adopted for the analysis and quantification of this compound, often coupled with various detectors to enhance selectivity and sensitivity. HPLC systems, such as the Vanquish Flex UHPLC system equipped with an HSS T3 column, are commonly used. mdpi.com Typical mobile phases include acetonitrile-0.1% formic acid in water or methanol-0.1‰ formic acid solution, chosen to optimize separation and detection sensitivity. mdpi.comnih.gov The addition of formic acid is particularly beneficial for compounds containing carboxyl and phenolic hydroxyl groups, leading to improved mass spectrometric responses and peak shapes. mdpi.com
Various detectors can be coupled with HPLC for this compound analysis:
UV/Vis Detectors : Commonly used for compounds with chromophores, such as chromones, which absorb in the UV/Vis range. A Photodiode Array (PDA) detector, for instance, can provide 3D range data (e.g., 190 to 400 nm) for comprehensive spectral information across the elution profile. nih.gov
Fluorescence Detectors : While not explicitly mentioned for this compound, fluorescence detection has been used for other Alternaria mycotoxins, suggesting its potential utility if this compound exhibits native fluorescence or can be derivatized to a fluorescent compound. researchgate.net
Mass Spectrometry (MS) Detectors : HPLC is frequently coupled with MS for highly sensitive and selective detection (see Section 8.2.3). tci-thaijo.org
Key parameters influencing HPLC efficiency include column temperature, flow rate, choice of solvents, column type, and appropriate detector wavelength settings. tci-thaijo.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the targeted analysis and identification of this compound in complex samples. It combines the separation efficiency of LC with the high specificity and sensitivity of MS/MS. For instance, UHPLC-Q-Exactive Orbitrap-MS has been effectively used to separate and characterize constituents, including the tentative identification of this compound, based on accurate mass measurements of molecular and characteristic fragment ions. mdpi.com LC-MS/MS has also been combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) for both non-targeted and targeted metabolomic analysis of Alternaria species, which are known producers of this compound. researchgate.netresearchgate.net
In quantitative applications, this compound has been successfully employed as an internal standard in LC-MS/MS methods developed for pharmacokinetic studies of compounds with similar structures, such as aloesone. nih.gov This demonstrates its suitability for precise quantitative analysis. Typical LC-MS/MS conditions for such analyses often involve:
Ionization Mode : Positive ion mode of Electrospray Ionization (ESI) is frequently used for compounds like this compound. nih.gov
Detection Mode : Multiple Reaction Monitoring (MRM) is preferred for targeted quantitative analysis due to its high selectivity and sensitivity. nih.gov
Mass Spectrometric Parameters : Optimized parameters include spray voltage (e.g., 4500 V), ion source gas pressures (e.g., 50 psi for atomizing and dry gas), curtain gas pressure (e.g., 30 psi), collision gas pressure (e.g., 2 psi), and desolvation temperature (e.g., 550°C). nih.gov
Untargeted LC-High-Resolution Mass Spectrometry (LC-HRMS) analysis is also essential for comprehensive chemotaxonomic profiling and identifying unknown but related metabolites. nih.gov
Development and Validation of Analytical Methods in Research Settings
The development of robust analytical methods for this compound involves a rigorous validation process to ensure their reliability, accuracy, and precision. These validation procedures typically follow established guidelines from regulatory bodies such as the US FDA and national pharmacopoeias (e.g., Chinese Pharmacopoeia). nih.gov Key validation parameters include linearity, accuracy, precision, selectivity, robustness, and stability.
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters for assessing the sensitivity of an analytical method. The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. For other Alternaria mycotoxins, method validation has shown low LODs and LOQs. For example, LODs for certain Alternaria mycotoxins in apple juice and wine ranged from 0.03 to 0.14 μg L−1, and for tenuazonic acid, LODs were as low as 0.15 μg/kg in fruit juices. researchgate.net While specific LOD and LOQ values for this compound are not widely reported in the current literature, research indicates that its concentration in naturally infected materials can sometimes fall below the detection limits of existing analytical methods, highlighting the need for highly sensitive techniques. acs.org Recovery rates, often around 100% for validated methods, are also crucial indicators of method performance. researchgate.net
Linearity and Range Determination
Linearity refers to an analytical procedure's capacity, within a defined range, to yield test results that are directly proportional to the concentration or amount of the analyte in the sample. europa.euchromatographyonline.com This relationship is typically established by analyzing a series of standard solutions of the analyte at various concentrations. The response of the analytical system (e.g., peak area in chromatography) is then plotted against the corresponding analyte concentrations to generate a calibration curve. chromatographyonline.com
Range defines the interval between the upper and lower concentrations (including these concentrations) of the analyte in the sample for which the analytical procedure has demonstrated acceptable levels of precision, accuracy, and linearity. europa.euchromatographyonline.comloesungsfabrik.de The specified range is usually derived from linearity studies and depends on the intended application of the procedure, such as assay or impurity determination. europa.euloesungsfabrik.de
Methodology for Determination: To establish linearity, a minimum of five concentrations is generally recommended by regulatory guidelines like ICH. europa.euchromatographyonline.com These concentrations should span the anticipated working range of the method. For instance, in an assay method for an active substance, the range typically covers 80% to 120% of the test concentration. europa.euloesungsfabrik.de For impurity determination, the range extends from the reporting level of an impurity up to 120% of its specification. europa.euloesungsfabrik.de
The experimental design involves preparing multiple replicates at each concentration level. The data obtained are then subjected to statistical analysis, commonly linear regression. Key parameters evaluated include:
Correlation Coefficient (r or R²): This statistical measure indicates the strength and direction of a linear relationship between the analyte concentration and the analytical response. A coefficient of determination (R²) greater than 0.9997 is often considered indicative of strong linearity. researchgate.netchromatographyonline.com
Regression Equation: The equation of the calibration curve (y = mx + c), where 'y' is the response, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. chromatographyonline.com
Y-intercept: Ideally, the calibration curve should pass through the origin (zero intercept) or have an intercept that is not significantly different from zero, especially for impurity methods. For assay methods, a non-zero intercept might be acceptable if the linearity is proven across the relevant range. chromforum.org
Residuals: Analysis of residuals (the differences between observed and predicted values) helps to confirm the linearity across the entire range and identify any systematic deviations. europa.euchromatographyonline.com
Illustrative Data Table for Linearity and Range Determination: While specific data for this compound's linearity and range determination is not available, the following table illustrates the type of data that would be generated and analyzed during such a study for a hypothetical analytical method.
| Concentration (µg/mL) | Replicate 1 (Area) | Replicate 2 (Area) | Replicate 3 (Area) | Mean Area |
| 1.0 | 1050 | 1045 | 1055 | 1050 |
| 2.0 | 2100 | 2095 | 2105 | 2100 |
| 5.0 | 5250 | 5240 | 5260 | 5250 |
| 10.0 | 10510 | 10490 | 10500 | 10500 |
| 15.0 | 15740 | 15760 | 15750 | 15750 |
Regression Equation (Illustrative): y = 1050x + 0.5
Correlation Coefficient (R²): 0.9998
Linearity Range (Illustrative): 1.0 µg/mL to 15.0 µg/mL
Such data would demonstrate that within the established range, the analytical method provides a direct and proportional relationship between the this compound concentration and the measured response, ensuring reliable quantitative analysis.
Altechromone a in Drug Discovery and Lead Compound Research
Identification of Altechromone A as a Lead Compound
A lead compound is a chemical entity that demonstrates promising biological activity and serves as the foundation for designing and developing new drugs. danaher.com this compound has been identified as a compelling lead compound due to its broad spectrum of pharmacological activities documented in numerous studies.
Isolated from fungi such as Penicillium Chrysogenum and Alternaria brassicicola, this compound has demonstrated notable antitumor, antiviral, antibacterial, and anti-inflammatory properties. nih.govmdpi.com This polypharmacology makes it an attractive candidate for further investigation across various therapeutic areas.
Its potential as an anti-inflammatory agent is particularly well-documented. Recent research has shown that this compound can ameliorate inflammatory bowel disease (IBD) by inhibiting the NF-κB and NLRP3 pathways. nih.gov In preclinical models, it has been observed to reduce the number of neutrophils, alleviate intestinal damage, and decrease the production of reactive oxygen species. nih.gov Furthermore, it inhibits the expression of several pro-inflammatory genes, including TNF-α, IL-1β, and IL-6. nih.gov
The antimicrobial activity of this compound further solidifies its status as a valuable lead. It has shown potent inhibitory effects against a range of pathogens, highlighting its potential for addressing the growing challenge of antimicrobial resistance. mdpi.comnih.gov
Table 1: Documented Antimicrobial Activity of this compound
| Pathogen | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacillus subtilis | Gram-positive Bacteria | 3.9 µg/mL |
| Escherichia coli | Gram-negative Bacteria | 3.9 µg/mL |
| Pseudomonas fluorescens | Gram-negative Bacteria | 1.8 µg/mL |
This table is interactive and can be sorted by column.
Strategies for Hit-to-Lead and Lead Optimization
Once a "hit" like this compound is identified, it undergoes a "hit-to-lead" process, followed by lead optimization, to refine its structure and improve its drug-like properties. patsnap.com The primary goals of this phase are to enhance potency and selectivity, improve pharmacokinetic and pharmacodynamic profiles, and reduce potential toxicity. danaher.com3biotech.com
For this compound, several strategies can be employed:
Structure-Activity Relationship (SAR) Studies : SAR analysis involves systematically modifying the chemical structure of the lead compound to understand which functional groups are crucial for its biological activity. patsnap.com For the broader class of chromones, SAR studies have revealed that the presence of electron-withdrawing groups (e.g., chloro, bromo) or electron-donating groups at specific positions on the chromone (B188151) nucleus can significantly enhance anti-inflammatory activity. nih.govresearchgate.net Similar studies on this compound derivatives would help identify key structural motifs responsible for its antimicrobial and anti-inflammatory effects.
Chemical Synthesis of Analogs : A crucial part of lead optimization is the synthesis of new analogs. researchgate.netnih.gov By modifying the substituents on the chromone ring of this compound—for example, altering the methyl groups or the position of the hydroxyl group—researchers can create a library of related compounds. These new molecules can then be screened to identify candidates with improved efficacy and safety profiles. 3biotech.com
Computational and In Silico Modeling : Modern drug design often employs computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling. patsnap.com These tools can predict how modifications to the this compound structure will affect its binding to biological targets, allowing for a more rational and efficient design of new analogs. This accelerates the optimization process by prioritizing the synthesis of compounds with the highest likelihood of success. patsnap.com
Pre-clinical Research and Translational Potential
Preclinical research is essential to evaluate the therapeutic potential and safety of a lead compound before it can be considered for human trials. researchgate.net this compound has shown promising results in several preclinical models, demonstrating its significant translational potential.
Recent studies utilizing zebrafish models of IBD have provided substantial evidence of this compound's anti-inflammatory efficacy. In these models, the compound was shown to:
Significantly reduce the migration and aggregation of neutrophils at the site of inflammation. nih.govresearchgate.net
Improve intestinal motility and efflux efficiency. nih.gov
Alleviate intestinal damage and reduce the production of reactive oxygen species (ROS). nih.gov
These findings were further corroborated in in vitro studies using RAW264.7 macrophage cells, where this compound inhibited the production of inflammatory mediators. mdpi.com The positive outcomes from these preclinical investigations suggest that this compound could be a promising candidate for further pharmacological development, particularly for inflammatory conditions like IBD. mdpi.com The ability to bridge these findings from preclinical models to potential clinical applications is the core of translational research. researchgate.net
Table 2: Summary of Preclinical Findings for this compound in IBD Models
| Model System | Key Finding | Therapeutic Implication |
|---|---|---|
| Zebrafish (TNBS-induced IBD) | Reduced neutrophil count and intestinal damage. nih.gov | Potential to control inflammatory cell infiltration. |
| Zebrafish (TNBS-induced IBD) | Improved intestinal motility. nih.gov | May help restore normal gut function in IBD. |
| Zebrafish (TNBS-induced IBD) | Decreased production of reactive oxygen species (ROS). nih.gov | Indicates antioxidant and tissue-protective effects. |
This table is interactive and can be sorted by column.
Development of Novel Antimicrobial Agents Based on this compound
The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of new antibiotics with novel scaffolds and mechanisms of action. frontiersin.orgnih.gov Natural products like this compound are a valuable source for such discoveries. nih.gov The chromone scaffold, the core structure of this compound, is considered a "privileged structure" in drug design, meaning it is a versatile framework capable of interacting with multiple biological targets. mdpi.comnih.gov
The development of novel antimicrobial agents based on the this compound framework involves several approaches:
Scaffold Hopping and Derivatization : Using this compound as a starting scaffold, medicinal chemists can synthesize a variety of derivatives. For instance, studies on other chromone-based compounds have shown that adding moieties like dithiazoles can lead to potent antimicrobial agents. mdpi.com Similar strategies could be applied to this compound to enhance its activity spectrum or overcome resistance mechanisms.
Combination Therapies : Investigating this compound in combination with existing antibiotics could reveal synergistic effects, potentially restoring the efficacy of older drugs and reducing the likelihood of resistance development.
Target Identification : Elucidating the specific molecular targets and mechanisms of action of this compound against various microbes is crucial. This knowledge would enable a more targeted and rational design of next-generation antimicrobial drugs based on its structure.
Given its demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi, the this compound scaffold represents a promising platform for the development of broad-spectrum antimicrobial agents. mdpi.com
Future Directions in Natural Product-Based Drug Design Utilizing this compound Framework
The this compound framework holds considerable promise for future drug discovery efforts. Advances in technology and a deeper understanding of molecular biology open up several exciting avenues for research.
Creation of Focused Compound Libraries : Synthesizing a diverse library of this compound analogs will be a key step. This library can be screened against a wide array of biological targets to uncover new therapeutic applications beyond its known anti-inflammatory and antimicrobial effects.
Application of Artificial Intelligence (AI) and Machine Learning : AI-driven models can analyze the structure-activity relationships within the this compound analog library to predict novel structures with enhanced potency and desired pharmacokinetic properties. nih.gov This can significantly reduce the time and cost associated with traditional drug discovery cycles.
Exploring Polypharmacology : Many successful drugs act on multiple targets. The diverse biological activities of this compound suggest it may have multiple mechanisms of action. Future research could focus on optimizing this polypharmacology to develop single-molecule therapies for complex diseases like cancer or autoimmune disorders.
Biosynthetic Engineering : Investigating the biosynthetic pathways of this compound in its native fungal producers could open doors to producing novel analogs through genetic engineering of the fungal strains.
By leveraging these modern drug discovery tools, the humble natural product this compound can serve as a foundational framework for designing the next generation of innovative medicines.
Q & A
Q. How should researchers document this compound’s spectral data to meet journal reproducibility criteria?
- Methodological Answer :
- Primary Data : Upload raw NMR FID files, HRMS spectra, and chromatograms to repositories like Zenodo.
- Metadata : Include instrument parameters (e.g., NMR frequency, MS ionization mode) and purity thresholds (≥95% by HPLC).
- Compliance : Follow the Beilstein Journal’s guidelines for supplementary information formatting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
